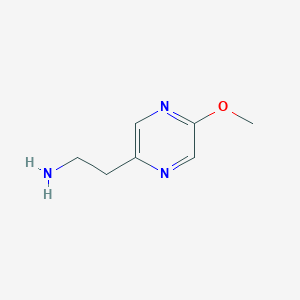

2-(5-Methoxypyrazin-2-YL)ethanamine

Description

Structural Context within the Pyrazine (B50134) Family and Ethanamine Derivatives

2-(5-Methoxypyrazin-2-YL)ethanamine is a bifunctional molecule featuring a pyrazine ring and an ethanamine side chain. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in a vast array of biologically active compounds and natural products.

The substituents on the pyrazine ring are crucial to its chemical character. In this case, a methoxy (B1213986) group (-OCH3) is present at the 5-position, and an ethanamine group (-CH2CH2NH2) is at the 2-position. The methoxy group, an electron-donating group, can influence the electronic properties of the pyrazine ring, potentially impacting its reactivity and biological interactions. The ethanamine side chain provides a basic nitrogen center and a flexible linker, which are key features for interacting with biological targets.

The ethanamine moiety itself is a fundamental building block in medicinal chemistry, found in numerous neurotransmitters and pharmaceutical agents. The combination of the pyrazine heterocycle with the ethanamine side chain creates a unique scaffold with the potential for diverse chemical modifications and biological activities.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Heterocycle | Pyrazine |

| Substitution Pattern | 2,5-disubstituted |

| Functional Group 1 | Methoxy (-OCH3) at C5 |

| Functional Group 2 | Ethanamine (-CH2CH2NH2) at C2 |

Academic Relevance of Pyrazine-Ethanamine Scaffolds in Modern Chemical Sciences

Pyrazine-containing compounds have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities. chemrxiv.orggoogle.com The pyrazine nucleus is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. cymitquimica.commdpi.com This versatility has led to the development of pyrazine-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

The incorporation of an ethanamine side chain further enhances the potential of pyrazine scaffolds. This side chain can participate in crucial hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids. The flexibility of the ethyl linker allows the molecule to adopt various conformations, which can be critical for optimal binding to a target's active site. The primary amine group can also serve as a handle for further chemical derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Contemporary Research Trajectories for Alkoxy-Substituted Pyrazine-Ethylamine Structures

While specific research on this compound is limited, the broader class of alkoxy-substituted pyrazine derivatives is an active area of investigation. Research in this field is often directed towards the synthesis of novel analogues and the evaluation of their biological activities.

A significant focus of contemporary research is the exploration of how the position and nature of the alkoxy group on the pyrazine ring influence the compound's properties. The methoxy group in this compound, for instance, can modulate the molecule's lipophilicity and metabolic stability, which are critical parameters for drug development.

Furthermore, the ethylamine (B1201723) side chain is often a target for modification. Researchers may explore the effects of N-alkylation, N-acylation, or the incorporation of the nitrogen into another heterocyclic ring to fine-tune the compound's pharmacological profile. These modifications can impact the molecule's basicity, steric bulk, and hydrogen bonding capacity, all of which can have profound effects on its biological activity. The synthesis of such derivatives often involves multi-step reaction sequences, starting from commercially available pyrazine precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(5-methoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C7H11N3O/c1-11-7-5-9-6(2-3-8)4-10-7/h4-5H,2-3,8H2,1H3 |

InChI Key |

BXVNBPNUEWFQOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Methoxypyrazin 2 Yl Ethanamine and Its Chemical Analogues

Strategies for the Construction and Functionalization of the 5-Methoxypyrazine Moiety.

Regioselective Introduction of the Methoxy (B1213986) Group onto the Pyrazine (B50134) Ring System

The regioselective placement of the methoxy group at the C5 position of the pyrazine ring is paramount. Two principal strategies are employed: O-methylation of a hydroxypyrazine precursor and nucleophilic aromatic substitution.

One of the most common and effective methods involves the preparation of a 2-hydroxypyrazine (B42338) (which exists in tautomeric equilibrium with its 2(1H)-pyrazinone form) followed by O-methylation. eurekaselect.combeilstein-journals.orgnih.gov The synthesis of the hydroxypyrazine precursor can be achieved through methods like the Jones synthesis, which involves the base-promoted condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.orgnih.gov Once the hydroxypyrazine is formed, methylation of the hydroxyl group can be accomplished using standard methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. eurekaselect.comnih.gov

Alternatively, nucleophilic aromatic substitution (SNAr) provides a direct route to the methoxy-substituted pyrazine. libretexts.orgmasterorganicchemistry.com This reaction requires a pyrazine ring substituted with a good leaving group, typically a halogen like chlorine, at the desired position. The pyrazine ring's inherent electron-deficient nature, caused by the two nitrogen atoms, facilitates attack by a strong nucleophile like sodium methoxide (B1231860). masterorganicchemistry.comhomeworkforyou.comyoutube.com For this to be regioselective for the 5-position, the synthesis must begin with a precursor like 2,5-dichloropyrazine, allowing for sequential and controlled substitution reactions.

| Method | Description | Key Reagents | Reference |

| O-Methylation | Two-step process involving the synthesis of a 5-hydroxypyrazine intermediate followed by methylation of the hydroxyl group. | 1. Base (e.g., NaOH) for hydroxypyrazine synthesis. 2. Methylating agent (e.g., (CH₃)₂SO₄, CH₃I) and base for ether formation. | beilstein-journals.orgnih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., Cl) on the pyrazine ring by a methoxide nucleophile. | Sodium methoxide (NaOCH₃), Chloropyrazine precursor. | homeworkforyou.comyoutube.com |

Methodologies for Pyrazine Ring System Assembly with Pre-installed or Post-Installed Alkoxy Substitution

The assembly of the pyrazine ring itself can be tailored to incorporate the desired substitution pattern. Several classical and modern methods are available.

The Gutknecht pyrazine synthesis, a long-established method, involves the self-condensation of an α-amino ketone, which is typically formed in situ, followed by oxidation to yield the aromatic pyrazine ring. youtube.com A related and highly versatile approach is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. youtube.com This method is particularly useful for producing unsymmetrically substituted pyrazines, as the structures of both precursors can be varied independently.

A strategy that directly yields hydroxypyrazines, which are precursors to methoxypyrazines as discussed previously, is the condensation of α-aminoamides with α-ketoaldehydes or other 1,2-dicarbonyl compounds. beilstein-journals.orgnih.gov The regioselectivity of this reaction can be influenced by the reaction conditions. nih.gov

More recent methods include the synthesis of 2-amino-6-alkoxypyrazines from iminodiacetonitrile (B147120) derivatives, which react with an alcohol in the presence of a base to form the pyrazine ring with the alkoxy group already installed. google.com

| Assembly Method | Precursors | Product Type | Reference |

| Gutknecht Synthesis | α-Amino ketones (often formed in situ) | Symmetrically or unsymmetrically substituted pyrazines | youtube.com |

| Diamine/Dicarbonyl Condensation | 1,2-Diamine and 1,2-Dicarbonyl | Unsymmetrically substituted pyrazines | youtube.com |

| Jones Synthesis | α-Aminoamide and 1,2-Dicarbonyl | Hydroxypyrazines (for subsequent O-methylation) | beilstein-journals.orgnih.gov |

| From Iminodiacetonitrile | Iminodiacetonitrile derivative and an alcohol | 2-Amino-6-alkoxypyrazines | google.com |

Approaches for Ethanamine Side Chain Integration

The introduction of the ethanamine side chain at the C2 position can be achieved through several synthetic routes, which can be classified as direct or indirect.

Direct Amination and Reductive Amination Pathways to Introduce the Ethanamine Moiety

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. researchgate.netmdpi.com In the context of synthesizing 2-(5-methoxypyrazin-2-yl)ethanamine, this pathway would typically start from a carbonyl precursor such as 2-acetyl-5-methoxypyrazine or the corresponding aldehyde, 5-methoxypyrazine-2-carbaldehyde (B1395849). The reaction involves the condensation of the carbonyl compound with ammonia (B1221849) to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine. nih.gov Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. researchgate.net

Direct amination pathways, such as the substitution of a leaving group on an ethyl side chain (e.g., 2-(2-bromoethyl)-5-methoxypyrazine) with ammonia, are also conceivable but can be complicated by issues of over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.

Indirect Routes via Nitrile or Nitro Precursors for Ethanamine Formation

Indirect routes offer a robust alternative and often provide better control and yields. These methods involve the introduction of a functional group that can be readily converted to the amine.

A common strategy is the nitrile pathway. This begins with the synthesis of 2-(cyanomethyl)-5-methoxypyrazine. The cyano group can be introduced via nucleophilic substitution of a halomethylpyrazine (e.g., 2-(chloromethyl)-5-methoxypyrazine) with a cyanide salt. The resulting nitrile is then reduced to the primary amine. nih.gov This reduction is a standard transformation that can be accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel.

Another indirect route proceeds through a nitro precursor. This involves creating a 2-(2-nitroethyl) side chain, which is then reduced to the amine. The nitroethyl group can be installed via a Henry reaction (nitroaldol condensation) between 5-methoxypyrazine-2-carbaldehyde and nitromethane, which yields a nitroalkene after dehydration. Subsequent reduction of both the double bond and the nitro group affords the target ethanamine. The reduction of the nitro group is a well-established process in organic synthesis. youtube.com

| Side Chain Precursor | Key Transformation | Common Reagents | Reference |

| Pyrazinyl-acetaldehyde/ketone | Reductive Amination | NH₃, NaBH₃CN, NaBH(OAc)₃ | researchgate.netmdpi.com |

| 2-(Cyanomethyl)pyrazine | Nitrile Reduction | LiAlH₄, H₂/Pd, H₂/Ni | nih.gov |

| 2-(2-Nitroethyl)pyrazine | Nitro Group Reduction | H₂/Pd, Fe/HCl, SnCl₂/HCl | youtube.com |

Convergent and Divergent Synthetic Pathways for this compound Scaffolds

A convergent synthesis involves the independent preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For the target molecule, a convergent approach could involve synthesizing a functionalized pyrazine core, such as 2-chloro-5-methoxypyrazine, and a separate side-chain precursor. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) could be used to join the pyrazine core with a vinyl-containing reagent. The resulting 2-vinyl-5-methoxypyrazine could then be converted to the ethanamine side chain through a sequence of hydroboration-oxidation to the aldehyde followed by reductive amination. This late-stage coupling allows for significant variation in both halves of the molecule.

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. This approach is highly efficient for generating a library of chemical analogues. A suitable starting point could be a multifunctional intermediate like 2-chloro-5-hydroxypyrazine. From this single precursor, multiple synthetic pathways can diverge:

Path A: O-methylation of the hydroxyl group, followed by installation and functionalization of the side chain at the C2 position.

Path B: Installation of the side-chain precursor at C2 via a coupling reaction, followed by methylation of the hydroxyl group at C5.

Path C: Reaction of the chloro group with various nucleophiles and the hydroxyl group with various electrophiles to create a wide array of analogues with different substituents at the C2 and C5 positions.

These strategic approaches provide a flexible and powerful toolkit for the synthesis of this compound and for the exploration of its chemical space through the creation of diverse analogues.

Catalytic Reactions in the Synthesis of this compound and Derivatives

Catalytic reactions are fundamental to the efficient and selective synthesis of complex molecules like this compound. These methods offer advantages in terms of yield, purity, and environmental impact over stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in pyrazine chemistry. nih.gov These reactions allow for the direct functionalization of the pyrazine ring, which is crucial for building the desired molecular architecture.

The Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly well-explored in pyrazine synthesis. rsc.orgwikipedia.org It is a powerful method for introducing alkynyl groups onto the pyrazine core, which can then be further elaborated to form side chains like the ethanamine group. nih.gov Chloropyrazines have been shown to be excellent substrates for this reaction. For instance, the coupling of chloropyrazine with phenylacetylene, catalyzed by a palladium complex such as [Pd(allyl)Cl]2/PPh3, can proceed to quantitative conversion. rsc.org The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of an amine base under mild conditions. rsc.orgorganic-chemistry.org

Recent advancements have focused on developing more sustainable and efficient Sonogashira protocols, including copper-free versions and reactions in aqueous media. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira reaction is demonstrated in the synthesis of pyrrolo[2,3-b]pyrazines, where an initial Sonogashira coupling is followed by a cyclization step. rsc.orgresearchgate.net

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods are also frequently employed in the synthesis of pyrazine derivatives:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. It has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a Pd(PPh3)4 catalyst. mdpi.com

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. It has been utilized for creating C-C bonds in pyrazine systems, such as in the synthesis of polymers from distannylated pyrazines and diiododiketopyrazines. rsc.org

Negishi Coupling: This reaction couples an organozinc compound with an organohalide and represents another versatile tool for C-C bond formation in pyrazine chemistry. rsc.org

These cross-coupling reactions provide a modular approach to synthesizing a wide array of substituted pyrazines, including precursors to this compound.

Table 1: Overview of Cross-Coupling Reactions in Pyrazine Synthesis

| Reaction | Coupling Partners | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium complex (e.g., [Pd(allyl)Cl]2/PPh3) + Copper(I) salt | Forms C(sp2)-C(sp) bonds; mild conditions. | rsc.orgwikipedia.org |

| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Palladium complex (e.g., Pd(PPh3)4) + Base | Tolerant of many functional groups; commercially available reagents. | mdpi.com |

| Stille | Aryl/Vinyl Halide + Organostannane | Palladium complex (e.g., Pd(PPh3)2Cl2) | Broad scope, but toxicity of tin reagents is a concern. | rsc.org |

| Negishi | Aryl/Vinyl Halide + Organozinc Compound | Palladium or Nickel complex | High reactivity and broad scope. | rsc.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing pyrazine derivatives. researchgate.net Enzymes can operate under mild conditions, often minimizing the need for protecting groups and reducing waste.

Lipase-catalyzed acylation is a particularly relevant biocatalytic transformation for modifying pyrazine-ethanamine structures. Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435), are well-known for their ability to catalyze the formation of amide bonds. nih.gov This can be applied to the N-acylation of the ethanamine side chain of pyrazine derivatives. Studies on the N-acylation of ethanolamine (B43304) have demonstrated that lipases can selectively catalyze acylation at the nitrogen atom over the oxygen atom. nih.gov

A significant breakthrough in lipase-catalyzed aminolysis was the discovery that using ethyl methoxyacetate (B1198184) as the acyl donor for the reaction with 1-phenylethanamine could increase the reaction rate by over 100-fold compared to traditional acyl donors like ethyl butyrate. nih.gov This rate enhancement is attributed to a favorable interaction between the β-oxygen atom of the methoxyacetate and the amine nitrogen within the enzyme's active site. nih.gov This principle can be directly applied to the acylation of the ethanamine moiety on a pyrazine ring, potentially leading to highly efficient and selective syntheses of acylated derivatives.

Other enzymatic transformations are also being explored. For instance, aminotransferases (ATAs) have been used in the preparation of alkyl pyrazines through a tandem process of transamination and cyclization, starting from aromatic aldehydes. researchgate.net

Table 2: Examples of Enzyme-Mediated Reactions for Pyrazine Derivatives

| Enzyme Type | Reaction | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase (e.g., Lipozyme® TL IM) | Amide synthesis (Aminolysis) | Pyrazine esters + Amines | High yield, green solvent, mild conditions. | nih.govrsc.org |

| Lipase (e.g., Novozym® 435) | Chemoselective N-acylation | Ethanolamine + Fatty acids/esters | Selectivity for N-acylation over O-acylation. | nih.gov |

| Aminotransferase (ATA) | Transamination/Cyclization | Aromatic aldehydes | Chemoenzymatic route to decorated diaryl pyrazines. | researchgate.net |

Advanced Synthetic Techniques for this compound: Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. nih.govmdpi.com These advantages include enhanced safety, better temperature control, higher reaction rates, and improved scalability. nih.gov

The synthesis of pyrazine derivatives has been successfully adapted to continuous flow systems. A notable example combines the benefits of biocatalysis and flow chemistry in the synthesis of pyrazinamide (B1679903) derivatives. nih.govrsc.org In this system, a solution of a pyrazine ester and an amine are passed through a packed-bed reactor containing an immobilized lipase (Lipozyme® TL IM). nih.gov This method allows for the synthesis of a variety of pyrazinamide derivatives with high yields (up to 91.6%) and significantly reduced reaction times (e.g., 20 minutes) compared to batch reactions, which can take many hours. nih.govrsc.org The reaction can also be performed at moderate temperatures (e.g., 45 °C) in greener solvents like tert-amyl alcohol. nih.gov

Flow chemistry is particularly advantageous for handling hazardous or unstable intermediates, as they are generated and consumed in situ, minimizing risk. mit.edu This technology provides a more efficient, safer, and greener pathway for the development and production of pyrazine-derived drugs, including analogues of this compound. nih.govrsc.org The development of multi-step continuous flow setups allows for the telescoping of several reaction steps, further increasing efficiency and reducing the need for isolation and purification of intermediates. mit.edu

Table 3: Advantages of Continuous Flow Chemistry in Pyrazine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes and in situ generation/consumption of hazardous intermediates reduce the risk of accidents. | mit.edu |

| Improved Heat and Mass Transfer | High surface-area-to-volume ratio allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products. | nih.gov |

| Increased Efficiency | Reaction times are often significantly shorter than in batch processes, increasing throughput. | rsc.org |

| Scalability | Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, rather than using larger vessels. | nih.gov |

| Automation | Flow systems are readily automated, allowing for better control of reaction parameters and reproducible results. | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 5 Methoxypyrazin 2 Yl Ethanamine and Its Analogues

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of 2-(5-Methoxypyrazin-2-YL)ethanamine and its analogues. Its primary strength lies in the precise determination of the molecular formula by providing high-accuracy mass measurements of the molecular ion.

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes ionization to produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. nih.gov The high-resolution capabilities of instruments like quadrupole time-of-flight (QTOF) mass spectrometers allow for the determination of the exact mass of this ion, which in turn enables the unambiguous assignment of its elemental composition. For instance, the molecular formula of this compound, C₇H₁₁N₃O, can be confirmed by its high-resolution mass spectrum.

Beyond molecular formula determination, the fragmentation pattern observed in the mass spectrum provides invaluable structural information. The fragmentation pathways are often predictable and characteristic of the compound's structure. Key fragmentation patterns for pyrazine-containing compounds can include:

Alpha-cleavage: Cleavage of the bond adjacent to the amine group is a common fragmentation pathway for amines. For this compound, this would result in the formation of a stable iminium ion.

Loss of the methoxy (B1213986) group: The methoxy group can be lost as a neutral radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) following rearrangement.

Ring fragmentation: The pyrazine (B50134) ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the detailed structural elucidation of the molecule and its analogues. nih.gov The fragmentation of related nitrogen-containing heterocyclic compounds, such as nitazene (B13437292) analogs, has been studied in detail, providing a framework for understanding the fragmentation of pyrazine-ethanamine derivatives. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.0975 | 154.0973 | Protonated molecular ion |

| [M-NH₂]⁺ | C₇H₉N₂O⁺ | 137.0709 | 137.0708 | Loss of the amino group |

| [M-CH₂NH₂]⁺ | C₆H₇N₂O⁺ | 123.0553 | 123.0551 | Cleavage of the ethylamine (B1201723) side chain |

| [M-OCH₃]⁺ | C₇H₁₀N₃⁺ | 124.0869 | 124.0868 | Loss of the methoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. emory.edu

Comprehensive 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

1D NMR:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, distinct signals would be expected for the aromatic protons on the pyrazine ring, the methylene (B1212753) protons of the ethylamine side chain, the amine protons, and the methoxy protons. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For example, the carbons of the pyrazine ring will appear in the aromatic region, while the aliphatic carbons of the ethylamine side chain and the methoxy group will be found at higher fields.

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the adjacent methylene protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity of different functional groups within the molecule. For instance, HMBC can show correlations between the protons of the ethylamine side chain and the carbons of the pyrazine ring, confirming the attachment of the side chain to the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | ~8.1 | s | ~140 |

| Pyrazine-H6 | ~7.8 | s | ~135 |

| CH₂ (alpha to pyrazine) | ~3.0 | t | ~35 |

| CH₂ (alpha to amine) | ~2.8 | t | ~40 |

| NH₂ | ~1.5 | br s | - |

| OCH₃ | ~3.9 | s | ~55 |

| Pyrazine-C2 | - | - | ~155 |

| Pyrazine-C5 | - | - | ~160 |

Variable Temperature NMR for Conformational Studies in Solution

Variable Temperature (VT) NMR spectroscopy is a valuable technique for investigating the conformational dynamics of flexible molecules like this compound in solution. The ethylamine side chain can rotate around the single bonds, leading to different spatial arrangements or conformers.

By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral parameters, such as chemical shifts and coupling constants. At low temperatures, the rotation around bonds may become slow on the NMR timescale, allowing for the observation of distinct signals for different conformers. As the temperature is increased, the rate of interconversion between conformers increases, leading to the coalescence of these signals into a time-averaged spectrum.

Analysis of the changes in the NMR spectra as a function of temperature can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. This information is crucial for understanding the preferred conformation of the molecule in solution, which can influence its biological activity and interactions with other molecules.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. aip.orgcore.ac.uk These techniques are highly effective for identifying functional groups and characterizing the nature of chemical bonds within this compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key IR absorption bands would include:

N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic ethylamine side chain, observed around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazine ring, which appear in the 1400-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy group, typically found around 1000-1300 cm⁻¹.

N-H bending vibrations of the amine group, usually in the 1550-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov This often makes Raman a better choice for observing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the pyrazine ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Primary Amine | 3300-3500 | IR |

| Aromatic C-H Stretch | Pyrazine Ring | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | Ethylamine Chain | 2850-2960 | IR, Raman |

| C=N/C=C Stretch | Pyrazine Ring | 1400-1600 | IR, Raman |

| N-H Bend | Primary Amine | 1550-1650 | IR |

| C-O Stretch | Methoxy Group | 1000-1300 | IR |

| Ring Breathing | Pyrazine Ring | ~1000 | Raman |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing within the Pyrazine-Ethanamine Framework

X-ray diffraction (XRD) analysis is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. nf-itwg.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its analogues, it is possible to determine the exact positions of all the atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. researchgate.netnih.gov

This information is crucial for understanding:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This allows for a detailed understanding of the preferred conformation of the ethylamine side chain relative to the pyrazine ring.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking interactions, and van der Waals forces. researchgate.net For this compound, hydrogen bonding involving the amine group and the nitrogen atoms of the pyrazine ring is expected to play a significant role in the crystal packing.

Table 4: Hypothetical Crystal Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1002 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Enantiopure this compound Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. libretexts.orgmgcub.ac.in If the ethylamine side chain of a this compound derivative is substituted in a way that creates a stereocenter, the resulting enantiomers will interact differently with plane-polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. googleapis.com An optically active compound will exhibit a characteristic ORD curve, and enantiomers will produce mirror-image curves. The shape of the ORD curve, particularly the Cotton effect (an anomalous change in rotation near an absorption band), can be used to deduce the absolute configuration of the molecule by comparing it to the ORD spectra of compounds with known configurations. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inubc.ca A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of the CD signals are highly sensitive to the stereochemistry of the molecule. For a chiral derivative of this compound, the pyrazine ring and any other chromophores would contribute to the CD spectrum. By comparing the experimental CD spectrum to theoretically calculated spectra or to the spectra of related compounds with known absolute configurations, the stereochemistry of the unknown compound can be determined. nih.gov

These chiroptical techniques are particularly powerful when used in conjunction with theoretical calculations, which can predict the CD and ORD spectra for different stereoisomers, allowing for a confident assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies on 2 5 Methoxypyrazin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of the Pyrazine-Ethanamine Core

Quantum chemical calculations are fundamental to understanding the behavior of 2-(5-methoxypyrazin-2-yl)ethanamine at the molecular level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energetic Profiling

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the three-dimensional structure and energy of molecules. nih.gov For the pyrazine-ethanamine core of this compound, methods like B3LYP with a suitable basis set such as 6-31G(d) are commonly employed to perform geometry optimization. nih.gov This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

Energetic profiling, which involves calculating the relative energies of different molecular states, is crucial for understanding isomerization processes and the stability of various conformers. nih.gov These calculations can reveal the energy barriers between different shapes the molecule can adopt, providing insight into its dynamic behavior.

Table 1: Representative Calculated Energetic Data

| Computational Method | Basis Set | Property | Calculated Value |

| DFT (B3LYP) | 6-311G+(2d,p) | Total Energy | Varies |

| DFT (B3LYP) | 6-311G+(2d,p) | Ionization Potential | Varies |

| DFT (B3LYP) | 6-311G+(2d,p) | Electron Affinity | Varies |

Note: Specific values are dependent on the exact computational setup and software used. The table illustrates the type of data generated.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potentials to Elucidate Reactivity Trends

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the distribution of the HOMO and LUMO across the pyrazine (B50134) ring, the methoxy (B1213986) group, and the ethanamine side chain determines the most likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the locations of the FMOs are critical in predicting the outcomes of reactions like nucleophilic substitutions. wuxibiology.com

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. This analysis complements FMO theory in predicting reactive sites.

Table 2: Frontier Molecular Orbital (FMO) Data

| Orbital | Energy (eV) | Description |

| HOMO | Varies | Highest Occupied Molecular Orbital |

| LUMO | Varies | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Varies | Indicator of Chemical Reactivity |

Note: The specific energy values would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that exist in a variety of conformations, especially in solution. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape.

For this compound, MD simulations can explore the different rotational possibilities around the single bonds, particularly in the ethanamine side chain. This helps to identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvation effects. The interaction with solvent molecules can significantly influence the conformational preferences and reactivity of the solute. Understanding these interactions is crucial for predicting the behavior of the compound in a biological or chemical system.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.net These theoretical predictions can aid in the assignment of experimental NMR spectra. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net This information is used to generate a theoretical infrared (IR) spectrum, which can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups in this compound. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govcolab.ws These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved. researchgate.net

Table 3: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Varies for each proton |

| ¹³C NMR | Chemical Shift (ppm) | Varies for each carbon |

| IR | Vibrational Frequency (cm⁻¹) | Varies for each mode |

| UV-Vis | λmax (nm) | Varies |

Note: The accuracy of these predictions depends on the level of theory and basis set used.

In Silico Mechanistic Investigations of Reaction Pathways Involving this compound

For example, if this compound were to undergo a reaction, computational methods could be used to explore different possible pathways, calculate the activation energies for each step, and determine the most likely mechanism. This information is crucial for understanding how the molecule reacts and for designing new synthetic routes.

Computational Approaches for Elucidating Structure-Reactivity and Structure-Property Relationships

A key goal of computational chemistry is to establish clear relationships between the structure of a molecule and its reactivity and properties. nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the pyrazine ring) and calculating the resulting changes in properties, it is possible to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR).

These models can then be used to predict the properties of new, related compounds without the need for their synthesis and experimental testing. This approach is widely used in drug discovery and materials science to screen large libraries of virtual compounds and identify candidates with desired properties. Conceptual DFT provides a theoretical framework for understanding these relationships through reactivity descriptors. mdpi.com

Chemical Derivatives and Structural Analogues of 2 5 Methoxypyrazin 2 Yl Ethanamine: Design, Synthesis, and Characterization

Design Principles for Modulating the Pyrazine (B50134) Ring System and the Ethanamine Side Chain

The design of new analogues of 2-(5-methoxypyrazin-2-yl)ethanamine is guided by established principles of medicinal chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore found in numerous clinically approved drugs. imist.manih.gov Its electron-deficient nature, arising from the inductive effect of the two nitrogen atoms, influences its chemical reactivity and interactions with biological targets. nih.gov

Modifications to the pyrazine ring system are often aimed at altering its electronic properties. nih.gov Introducing electron-donating or electron-withdrawing groups can modulate the ring's basicity (pKa) and its ability to participate in hydrogen bonding or other non-covalent interactions. science.govnih.gov For instance, the existing methoxy (B1213986) group on the pyrazine ring is an electron-donating group that influences the ring's reactivity and potential for biological interactions. imist.ma

Synthetic Strategies for the Creation of Diverse Analog Libraries

The creation of a diverse library of analogues is crucial for systematically exploring structure-activity relationships (SAR). Various synthetic strategies can be employed to modify the this compound scaffold at different positions.

Modifications at the Pyrazine Nitrogen Atoms for Altered Electronic Properties

Direct modification of the pyrazine nitrogen atoms can be challenging due to the inherent electron-deficient nature of the ring. However, strategies such as N-oxidation can be employed to introduce new functionalities. N-oxides can serve as intermediates to facilitate further reactions, such as the introduction of substituents at adjacent carbon atoms. nih.gov Another approach involves the use of organocatalysts to promote reactions under milder conditions, potentially allowing for the synthesis of a broader range of derivatives. mdpi.com

Substitutions on the Ethanamine Aliphatic Chain to Explore Steric and Electronic Effects

The ethanamine side chain is more amenable to direct modification. Standard synthetic transformations can be used to introduce a variety of substituents. For example, reductive amination is a versatile method for elongating or branching the chain. nih.gov This involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Furthermore, the primary amine can be acylated to introduce a wide range of functional groups, altering the molecule's lipophilicity and hydrogen bonding capacity. The choice of acylating agent can be guided by the desire to introduce specific pharmacophoric features.

Incorporation of Additional Heterocyclic or Carbocyclic Moieties Fused to the Pyrazine Ring

Fusing additional ring systems to the pyrazine core can significantly alter the molecule's shape, rigidity, and electronic properties. nih.gov This can lead to the discovery of novel scaffolds with unique biological activities. Synthetic approaches to achieve this include intramolecular cyclization reactions of appropriately substituted pyrazine precursors. mdpi.com For instance, a common strategy involves the reaction of a heterocyclic diamine with a suitable reagent to form a fused 1,2,3-triazole ring. mdpi.com The choice of the fused ring system (e.g., another heterocycle or a carbocycle) can be guided by computational modeling and the desire to mimic the structural features of known bioactive molecules. nih.gov

Enantioselective Synthesis and Stereoisomer Separation of Chiral this compound Analogues

When modifications to the ethanamine side chain introduce a chiral center, it becomes essential to separate and characterize the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles. mdpi.comresearchgate.net

Several techniques are available for chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method. mdpi.comresearchgate.netuni-regensburg.demdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile. mdpi.commdpi.com The choice of mobile phase and CSP is critical for achieving optimal separation. mdpi.com

Alternatively, diastereomeric salt formation can be employed. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. uni-regensburg.de The individual enantiomers can then be recovered by treating the separated diastereomers with a base.

For the synthesis of single enantiomers, enantioselective synthesis is the preferred approach. This can involve the use of chiral catalysts or chiral starting materials to direct the reaction towards the formation of the desired stereoisomer.

Comparative Structural Analysis of this compound Derivatives to Understand Structure-Property Relationships

A thorough understanding of the relationship between the chemical structure of the analogues and their properties is crucial for rational drug design. This is achieved through a combination of experimental and computational methods.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are used to confirm the chemical structure of the synthesized derivatives. imist.ma X-ray crystallography can provide detailed three-dimensional structural information, revealing key conformational features and intermolecular interactions.

Applications of 2 5 Methoxypyrazin 2 Yl Ethanamine and Its Derivatives in Advanced Chemical Research

Role in Medicinal Chemistry and Drug Design Methodologies

Pyrazine (B50134) derivatives have garnered significant attention from medicinal chemists due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov The structural diversity of pyrazine compounds allows for intricate interactions with biological systems, making them promising candidates for therapeutic strategies. nih.gov

The pyrazine-ethanamine core is an example of a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme. researchgate.net Medicinal chemists utilize such scaffolds as starting points for creating new drugs and chemical probes—specialized molecules used to study biological processes. researchgate.netnih.gov The pyrazine ring itself is found in a variety of natural products and approved drugs, highlighting its importance in drug discovery. nih.gov

By modifying the pyrazine-ethanamine structure, researchers can develop libraries of compounds with varied properties. For instance, the phenethylamine (B48288) scaffold, structurally related to the ethanamine portion of the title compound, has been extensively modified to produce a wide array of bioactive molecules. mdpi.com The synthesis of derivatives often involves creating fused-ring systems or adding different functional groups to the core structure to explore structure-activity relationships (SAR), which helps in optimizing a compound's efficacy and safety. researchgate.netmdpi.com The goal is to develop novel compounds with improved potency and selectivity for their biological targets. nih.gov

Table 1: Examples of Bioactive Scaffolds Incorporating Pyrazine or Related Heterocyclic Cores

| Scaffold/Derivative Class | Core Structure | Reported Biological Relevance | Reference |

|---|---|---|---|

| Pyrazolopyridones | Pyrazolopyridone | JAK1 kinase inhibitors for potential inflammatory diseases. | nih.gov |

| Anilino-quinazoline | Quinazoline | Precursor for Aurora kinase inhibitors (e.g., Barasertib) by replacing benzene (B151609) with a pyrazole (B372694) ring. | nih.gov |

| Imidazopyridine | Imidazopyridine | Lead scaffold for JAK2 inhibitors (e.g., Gandotinib) with a 3-aminopyrazole (B16455) substituent. | nih.gov |

| 2,5-Diketopiperazines | 2,5-Diketopiperazine | Core structure for antiviral agents against influenza virus. | nih.gov |

Modern drug discovery heavily relies on rational design strategies like Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). nih.govnih.gov

Structure-Based Drug Design (SBDD): This method uses the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. For pyrazine derivatives, SBDD can be employed to optimize their interaction with the target's binding site. For example, in the development of kinase inhibitors, the pyrazole scaffold (related to pyrazine) has been shown to form specific hydrogen bonds with key amino acid residues in the hinge region of the kinase, an interaction crucial for inhibitory activity. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD is used. This approach relies on the knowledge of molecules that are already known to interact with the target. By analyzing the common structural features (the pharmacophore) of these active ligands, new and potentially more potent molecules can be designed. researchgate.net For instance, a known competitive inhibitor of an enzyme can serve as a template for a similarity search in chemical databases to find novel compounds with similar properties. mdpi.com

Fragment-Based Drug Design (FBDD) and combinatorial chemistry are powerful techniques for hit and lead discovery in drug development.

Fragment-Based Drug Design (FBDD): FBDD starts with identifying small, low-molecular-weight chemical fragments (typically <300 Daltons) that bind weakly to the biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The pyrazine core, being a small heterocyclic system, is an ideal starting point for FBDD. A fragment hit with a pyrazole core, for instance, was successfully optimized into a potent and selective JAK1 kinase inhibitor. nih.gov

Combinatorial Chemistry: This field involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov The pyrazine-ethanamine scaffold can be used as a central building block in combinatorial synthesis. By reacting the core with a diverse set of chemical reagents, a large library of derivatives can be generated and screened for biological activity, accelerating the discovery of new lead compounds. nih.gov

Chemoinformatics and virtual screening are computational techniques that play a crucial role in modern drug discovery by rapidly evaluating vast numbers of compounds. chemrxiv.org

Virtual Screening: This process involves using computer models to screen large chemical databases (which can contain millions or even billions of virtual compounds) to identify those most likely to bind to a drug target. nih.govmdpi.com Compounds containing the pyrazine-ethanamine structure can be included in these virtual libraries. Hits identified through virtual screening are then synthesized and tested experimentally, significantly reducing the time and cost compared to traditional high-throughput screening. chemrxiv.org An innovative virtual screening collaboration successfully expanded a hit chemotype for visceral leishmaniasis, demonstrating the power of this approach. nih.gov

Lead Optimization: Once initial "hit" compounds are identified, chemoinformatics tools are used to refine their properties. This includes predicting their absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity. nih.govmdpi.com By analyzing these computational predictions, chemists can prioritize which derivatives to synthesize, focusing on those with the most promising drug-like characteristics. mdpi.com

Utility as Building Blocks in Complex Organic Synthesis

The 2-(5-Methoxypyrazin-2-YL)ethanamine molecule is a valuable building block in organic synthesis, providing a scaffold that can be elaborated into more complex structures. The pyrazine ring is relatively stable, but its carbon atoms can be functionalized through various chemical reactions. mdpi.comnih.gov

The synthesis of pyrazine derivatives can be achieved through several routes, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.net Once the core is formed, the side chains can be modified. For example, the ethanamine group on the title compound can undergo typical amine reactions such as acylation or alkylation, allowing for the attachment of other molecular fragments. evitachem.com The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the pyrazine ring in substitution reactions.

The synthetic utility of pyrazines is demonstrated in the total synthesis of complex natural products like Cephalostatin 1, where a late-stage reaction to form the pyrazine ring was a key step in the strategy. mdpi.com Furthermore, pyrazine N-oxides are useful intermediates that facilitate the introduction of substituents onto the ring. mdpi.com The development of new C-H functionalization methods for electron-deficient heterocycles like pyrazine has further expanded their utility as building blocks. mdpi.com

Research in Coordination Chemistry and Metal-Ligand Complexes Involving Pyrazine Derivatives

Coordination chemistry, the study of compounds containing a central metal atom bonded to surrounding molecules or ions (ligands), is an area where pyrazine derivatives are of significant interest. nih.govscispace.com The two nitrogen atoms in the pyrazine ring can donate their lone pairs of electrons to form coordinate bonds with transition metal ions such as Ruthenium(III), Copper(II), Manganese(II), Iron(III), Cobalt(II), and Nickel(II). scispace.commdpi.com

Pyrazine derivatives can act as bidentate ligands, meaning they can bind to a metal ion through two donor atoms simultaneously. nih.govscispace.com In derivatives like this compound, potential coordination sites include the two ring nitrogens and the nitrogen of the ethanamine side chain. The specific binding mode depends on the metal ion and the reaction conditions. scispace.com

The resulting metal-ligand complexes often exhibit interesting properties and geometries, such as octahedral or square pyramidal structures around the metal center. scispace.commdpi.com These complexes are characterized using various analytical techniques, including FT-IR and UV-Vis spectroscopy, to confirm the coordination between the ligand and the metal. scispace.comrsc.org Research in this area explores the synthesis, structural characterization, and potential applications of these metal complexes, which can range from new materials with specific magnetic or photoluminescent properties to potential therapeutic agents. nih.govmdpi.com

Table 2: Examples of Metal Complexes with Pyrazine-Derived Ligands

| Metal Ion | Pyrazine-Derived Ligand | Observed Stoichiometry (Metal:Ligand) | Key Finding/Property | Reference |

|---|---|---|---|---|

| Ru(III) | Pyrazine-2-amidoxime (PAOX) | 1:2 | Forms a stable octahedral complex; displays antifungal activity. | scispace.comrsc.org |

| Ru(III) | 2-Amino-5-bromo-3-(methylamino)pyrazine (ABMAP) | 1:2 | Ligand coordinates through two nitrogen atoms of the amine groups. | scispace.com |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Not specified | Ligand behaves as a bidentate ligand, coordinating through azomethine and ring nitrogen atoms. | nih.govmdpi.com |

| Cu(II) | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | 1:1 | Forms a 2D coordination polymer with photoluminescent properties. | mdpi.com |

| Cu(II) | Pyrazine 2-amide (Pya) | Varies | Coordination occurs through the amide oxygen and a ring nitrogen, forming chelate structures. | mdpi.com |

Potential in Advanced Materials Science Research, including Applications in Electronic Materials and Energy Storage Systems

The unique electronic properties of the pyrazine ring system, a core component of this compound, have positioned pyrazine derivatives as a promising class of materials in advanced materials science research. Their applications are particularly notable in the fields of electronic materials and energy storage systems. The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor, a crucial characteristic for the development of functional organic electronic materials.

Recent research has highlighted the significant potential of pyrazine-functionalized π-conjugated materials in optoelectronic applications. rsc.org These materials are being explored for their use in:

Solar Cells: Pyrazine derivatives can be incorporated into donor-acceptor (D-A) structures, which are fundamental to organic photovoltaic devices. The electron-accepting pyrazine unit facilitates charge separation and transport, essential processes for converting light into electricity.

Light-Emitting Diodes (LEDs): The tunable electronic properties of pyrazine derivatives allow for the design of materials that emit light at specific wavelengths, a key requirement for organic LEDs (OLEDs).

Field-Effect Transistors (FETs): The charge transfer properties of pyrazine-based materials are also beneficial for their use as semiconductors in organic FETs (OFETs), which are the building blocks of modern flexible electronics. rsc.org

The versatility of the pyrazine core allows for its modification to fine-tune its electron-withdrawing ability, thereby optimizing the performance of the resulting electronic devices. mdpi.com For instance, fusing the pyrazine ring with other aromatic systems or introducing different substituents can alter the material's energy levels and charge transport characteristics. mdpi.com

In the realm of energy storage, pyrazine-based polymers have demonstrated exceptional performance as cathode materials for fast-charge batteries. One notable example is poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer that has been successfully employed in sodium-ion (Na-ion), magnesium (Mg), and aluminum (Al) batteries. nih.gov The electron-deficient pyrazine sites within the polymer act as redox centers that can reversibly react with metal ions, enabling high-power and stable battery performance. nih.gov In Na-ion batteries, PHATN has delivered a high reversible capacity and has shown remarkable stability over tens of thousands of cycles. nih.gov This highlights the potential for pyrazine-containing compounds, including derivatives of this compound, to contribute to the development of next-generation energy storage solutions.

The following table summarizes the key applications of pyrazine derivatives in advanced materials science:

| Application Area | Specific Use | Key Property of Pyrazine Derivatives |

| Optoelectronics | Solar Cells, LEDs, FETs | Favorable charge transfer properties, tunable electronic structure. rsc.org |

| Energy Storage | Cathode material for fast-charge batteries (Na, Mg, Al) | Electron-deficient sites acting as redox centers for reversible ion interaction. nih.gov |

Development of Analytical Standards and Reference Compounds for Chemical Profiling and Environmental Analysis of Related Methoxypyrazines

Methoxypyrazines are a class of potent aroma compounds found in various natural products, most notably in grapes and wine, where they contribute to the characteristic "green" or "bell pepper" aroma. wikipedia.orgucdavis.edu The detection and quantification of these compounds are crucial for quality control in the food and beverage industry and for environmental analysis. However, their analysis is challenging due to their presence at very low concentrations (nanograms per liter) within complex chemical matrices. mdpi.combio-conferences.org

Accurate and reliable analysis of methoxypyrazines heavily relies on the availability of high-purity analytical standards and reference compounds. These standards are essential for:

Method Validation: To ensure the accuracy and precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). bio-conferences.orgresearchgate.net

Calibration: To create calibration curves for the quantitative determination of methoxypyrazine concentrations in various samples.

Chemical Profiling: To identify and quantify the specific methoxypyrazines present in a sample, which is important for understanding flavor profiles and for traceability.

Given its structure as a methoxypyrazine derivative, this compound holds potential for development as an analytical standard. Its synthesis and purification would provide a well-characterized compound that could be used in several ways:

Internal Standard: In analytical procedures, an internal standard is a known amount of a compound added to a sample to correct for losses during sample preparation and analysis. A deuterated version of this compound could serve as an ideal internal standard for the analysis of other methoxypyrazines.

Reference Compound: It could be used to confirm the identity of related methoxypyrazines in complex mixtures through comparison of retention times and mass spectra.

Metabolic Studies: As a reference compound, it could aid in studies investigating the biosynthesis and degradation pathways of methoxypyrazines in plants and microorganisms. nih.gov

The synthesis of various methoxypyrazines for use as flavor standards has been a subject of research for decades. acs.org The development of a robust synthetic route to this compound would be a valuable addition to the library of available methoxypyrazine standards.

The table below lists some of the most commonly studied methoxypyrazines that require analytical standards for their detection.

| Compound Name | Common Abbreviation | Typical Aroma Description |

| 3-Isobutyl-2-methoxypyrazine | IBMP | Green bell pepper, earthy mdpi.comresearchgate.net |

| 3-Isopropyl-2-methoxypyrazine | IPMP | Pea, earthy, potato wikipedia.orgresearchgate.net |

| 3-sec-Butyl-2-methoxypyrazine | SBMP | Earthy, bell pepper ucdavis.eduresearchgate.net |

The availability of a wider range of high-purity methoxypyrazine standards, potentially including this compound and its derivatives, would significantly enhance the capabilities of analytical laboratories in the fields of food science, flavor chemistry, and environmental monitoring.

Emerging Research Directions and Future Outlook for 2 5 Methoxypyrazin 2 Yl Ethanamine Chemistry

Advancements in Sustainable and Green Synthetic Routes for Pyrazine-Ethanamine Compounds

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes, a trend that is strongly reflected in the synthesis of pyrazine (B50134) derivatives. Traditional methods for pyrazine synthesis often involve harsh reaction conditions, hazardous reagents, and complex purification procedures. ingentaconnect.com In response, researchers are developing greener alternatives that are more efficient and generate less waste.

One promising approach is the development of one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing solvent usage and energy consumption. tandfonline.comtandfonline.comresearchgate.net For instance, a mild and efficient one-pot method for synthesizing pyrazine derivatives from 1,2-diketones or α-hydroxy/α-bromo ketones and ethylenediamine (B42938) has been reported to proceed at room temperature under neat conditions, offering a clean and environmentally benign process. ingentaconnect.com

Biocatalysis is another cornerstone of green chemistry that is finding application in pyrazine synthesis. Enzymes, such as lipases, are being used to catalyze the formation of amide bonds in pyrazine derivatives under mild conditions. nih.govrsc.orgresearchgate.net A continuous-flow system utilizing Lipozyme® TL IM has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, showcasing high efficiency and the use of a greener solvent, tert-amyl alcohol. nih.govrsc.orgresearchgate.net This biocatalytic approach not only reduces the environmental impact but also offers high selectivity and scalability. nih.govrsc.org

The use of greener solvents and catalysts is also a key focus. Aqueous media and environmentally benign catalysts, such as granular alumina, have been explored for the synthesis of pyrazines. tandfonline.comresearchgate.net These methods aim to replace hazardous solvents and heavy metal catalysts, which are prevalent in many traditional synthetic routes. tandfonline.comtandfonline.com

Comparison of Synthetic Methods for Pyrazine Derivatives

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Traditional Synthesis | Multi-step, often uses harsh reagents and metal catalysts. | Well-established procedures. | tandfonline.comtandfonline.com |

| One-Pot Synthesis | Combines multiple steps into a single operation. | Reduced waste, energy, and solvent consumption. | tandfonline.comingentaconnect.comtandfonline.comresearchgate.net |

| Biocatalysis | Utilizes enzymes (e.g., lipases) as catalysts. | Mild reaction conditions, high selectivity, biodegradable catalysts. | nih.govrsc.orgresearchgate.net |

| Green Solvents/Catalysts | Employs water or other environmentally friendly solvents and catalysts. | Reduced toxicity and environmental impact. | tandfonline.comresearchgate.net |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design and Synthesis

ML models, such as neural networks and random forests, are being trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations, including regioselectivity in C-H functionalization of heterocycles. nih.gov This predictive power allows chemists to design more efficient synthetic strategies and avoid unnecessary trial-and-error experimentation. For example, a machine learning model has been successfully used to predict the transition state barriers in radical C-H bond functionalization, leading to reliable predictions of regioselectivity. nih.gov

Applications of AI/ML in Pyrazine-Ethanamine Chemistry

| Application | AI/ML Technique | Potential Impact | References |

|---|---|---|---|

| Predictive Synthesis | Random Forest, Neural Networks | Optimization of reaction conditions and prediction of regioselectivity. | nih.gov |

| Novel Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Discovery of new pyrazine-ethanamine derivatives with desired properties. | nih.govyoutube.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Forecasting the biological activity and physicochemical properties of new compounds. | nih.govresearchgate.net |

| Accelerated Simulation | Deep Learning-based platforms (e.g., NVIDIA ALCHEMI) | Rapid screening of large chemical libraries and discovery of new materials. | youtube.com |

Exploration of Novel Reactivity Patterns and Transformation Pathways for the Pyrazine-Ethanamine System

The exploration of novel reactivity patterns and transformation pathways is crucial for expanding the synthetic utility of the pyrazine-ethanamine scaffold and accessing new chemical space. Researchers are investigating a variety of reactions that can modify the pyrazine core and the ethanamine side chain, leading to a diverse range of derivatives.

C-H functionalization has emerged as a powerful tool for the direct modification of the pyrazine ring, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. nih.gov This atom-economical approach enables the late-stage diversification of pyrazine-containing molecules.

The reactivity of the pyrazine ring also allows for the construction of fused and spiro-linked heterocyclic systems. mdpi.com For example, the irradiation of pyrazine-fused aziridines can lead to the formation of stable triplet biradicals and azomethine ylides, which can undergo further transformations. mdpi.com These complex architectures are of interest for their potential applications in medicinal chemistry and materials science.

The development of new synthetic methodologies for the construction of the pyrazine ring itself is also an active area of research. slideshare.net This includes the condensation of α-dicarbonyl compounds with diamines, as well as the oxidation of dihydropyrazines. researchgate.net Understanding the main reaction pathways for pyrazine formation is essential for controlling the outcome of these reactions and optimizing the synthesis of desired products. researchgate.net

Furthermore, the synthesis of substituted pyrazine derivatives, such as hydroxylated pyrazine dicarboxylic acids, is being explored through the oxidation of quinoxaline (B1680401) precursors. researchgate.net These functionalized pyrazines can serve as versatile building blocks for the synthesis of more complex molecules.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Related Scientific Fields

The unique structural features and diverse biological activities of pyrazine-ethanamine derivatives make them attractive targets for interdisciplinary research. The interface of organic chemistry with fields such as medicinal chemistry, materials science, and chemical biology presents numerous opportunities for innovation.

In medicinal chemistry, pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, antiallergic, and antimicrobial properties. nih.govnih.govnih.govnih.gov The pyrazine-ethanamine scaffold can be incorporated into natural product hybrids to enhance their therapeutic potential. nih.govnih.govmdpi.com The development of novel pyrazine-based compounds as dual orexin (B13118510) receptor antagonists for the treatment of sleep disorders further highlights the therapeutic relevance of this class of molecules. nih.gov

In materials science, pyrazine-based ligands are used in the synthesis of coordination polymers with interesting magnetic and thermal properties. capes.gov.br The ability of the pyrazine nitrogen atoms to coordinate with metal ions allows for the construction of extended network structures. Additionally, nitrogen-rich heterocyclic compounds, including pyrazines, are being investigated as high energy density materials. mdpi.com

In the food industry, pyrazines are well-known as important flavor and aroma compounds found in a variety of baked and roasted goods. wikipedia.org Understanding the formation pathways of these compounds during food processing is crucial for controlling the flavor profiles of food products. mdpi.comnih.gov

The study of pyrazine derivatives also extends to chemical biology, where they can be used as probes to study biological processes. The development of fluorescent pyrazine derivatives, for example, could enable the visualization of biological targets and pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Methoxypyrazin-2-YL)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazine-ethanamine derivatives typically involves condensation reactions or nucleophilic substitutions. For example, analogous compounds like Schiff bases were synthesized by reacting 2-(piperazin-1-yl)ethanamine with aldehydes under reflux in ethanol . For this compound, a plausible route could involve coupling a methoxypyrazine precursor with an ethanamine moiety via Buchwald-Hartwig amination or reductive amination. Optimization should include testing solvents (e.g., DMF, THF), catalysts (e.g., Pd-based for cross-coupling), and temperature gradients (60–120°C). Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify proton environments (e.g., methoxy protons at ~3.8 ppm, pyrazine ring protons at 8.0–8.5 ppm) and carbon backbone. IR spectroscopy can confirm NH stretches (~3300 cm) and C-O-C bonds (~1250 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths and angles. For example, analogous compounds showed pyrazine ring planarity and amine group geometry .

Q. What computational chemistry approaches predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in atomization energies (<3 kcal/mol) . Solvent effects (PCM model) and vibrational frequency analysis further refine predictions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explore pyrazine ring modifications in derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl groups, or alternative alkoxy substituents at the pyrazine 5-position. Compare bioactivity (e.g., receptor binding assays) to identify key pharmacophores .

- Pharmacological Assays : Test analogs against targets like 5-HT receptors using competitive binding assays (radioligands such as -ketanserin). Zebrafish behavioral models (e.g., locomotor activity changes) can screen neurochemical effects .

Q. What strategies resolve contradictions between computational predictions and experimental data?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted bond lengths/angles with X-ray crystallography data. Discrepancies >0.05 Å may require functional adjustments (e.g., CAM-B3LYP for charge transfer) .

- Experimental Validation : Re-run syntheses under inert conditions (glovebox) if intermediates are air-sensitive, as oxidation could alter outcomes .

Q. What pharmacological screening protocols evaluate neurochemical effects of analogs?

- Methodological Answer :

- In Vitro : Use HEK-293 cells transfected with human receptors (e.g., NMDA, 5-HT) for IC determination via fluorescence polarization .

- In Vivo : Administer analogs to zebrafish (1–10 µM in tank water) and quantify behavioral changes (e.g., thigmotaxis, social interaction) using EthoVision tracking software .